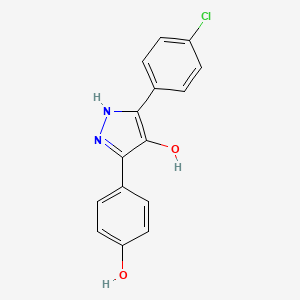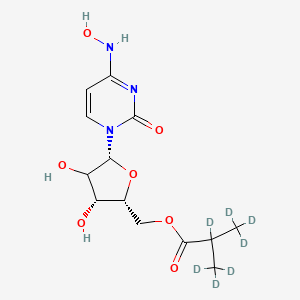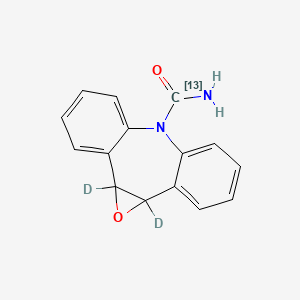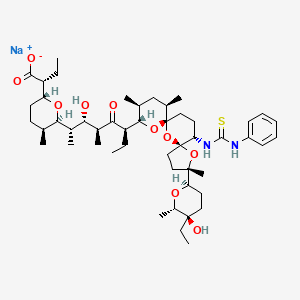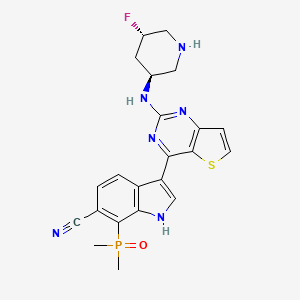
(Bromomethyl)cyclohexane-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bromomethyl)cyclohexane-d11 is a deuterium-labeled analog of (Bromomethyl)cyclohexane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is significant because it allows researchers to trace and quantify the compound during various chemical processes, providing insights into reaction mechanisms and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)cyclohexane-d11 typically involves the bromination of cyclohexane-d11. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)cyclohexane-d11 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexane derivatives.
Elimination Reactions: The major product is cyclohexene.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, and alkenes.
Scientific Research Applications
(Bromomethyl)cyclohexane-d11 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to quantify reaction intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Bromomethyl)cyclohexane-d11 involves its role as a labeled compound in various reactions. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the reactions where the compound is used .
Comparison with Similar Compounds
Similar Compounds
(Bromomethyl)cyclohexane: The non-deuterated analog, used in similar applications but without the benefits of isotope labeling.
Cyclohexylmethyl bromide: Another brominated cyclohexane derivative with similar reactivity but different labeling properties.
Uniqueness
(Bromomethyl)cyclohexane-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
UUWSLBWDFJMSFP-BZNVDYMVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CBr)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



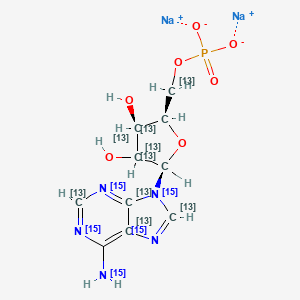
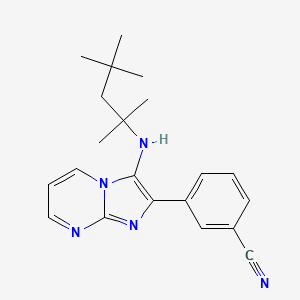
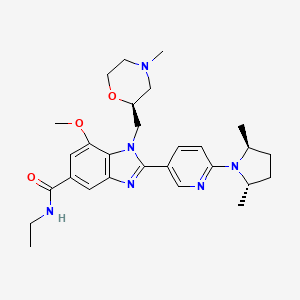
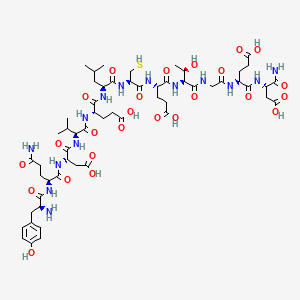
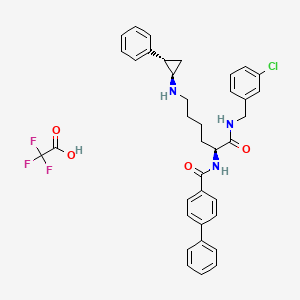
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

